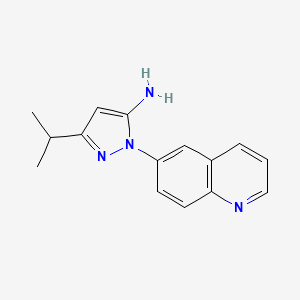

3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine

概要

説明

3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a quinoline ring attached to a pyrazole ring, with an isopropyl group at the third position and an amine group at the fifth position of the pyrazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloroquinoline with 3-isopropyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications.

化学反応の分析

Types of Reactions

3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the quinoline ring to a dihydroquinoline derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Potassium carbonate in dimethylformamide or other polar aprotic solvents.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学的研究の応用

3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of specialty chemicals and

生物活性

3-Isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine is a heterocyclic compound characterized by a pyrazole ring fused with a quinoline moiety. Its molecular formula is C₁₅H₁₆N₄, and it has a molar mass of 252.31 g/mol. The compound features an isopropyl group at the 3-position of the pyrazole ring and a quinoline substituent at the 1-position, which may influence its biological activity and chemical reactivity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors, such as 6-chloroquinoline and 3-isopropyl-1H-pyrazol-5-amine, under basic conditions using solvents like dimethylformamide (DMF) at elevated temperatures. This reaction facilitates nucleophilic substitution, leading to the formation of the desired compound .

Antimicrobial Activity

Pyrazole derivatives have also been explored for their antimicrobial properties. The presence of the quinoline structure in this compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents .

Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory activities. They can inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are crucial in inflammatory responses .

While the exact mechanism of action for this compound is not well-defined due to limited research, it is hypothesized that its biological effects may stem from its ability to interact with various biological targets, including kinases involved in cancer progression and inflammation pathways .

Case Studies and Research Findings

Despite the limited direct studies on this specific compound, research into related pyrazole derivatives provides insights into its potential applications:

- Antitumor Activity : In one study, pyrazole derivatives were screened against various cancer cell lines, showing promising results in inhibiting cell growth at low concentrations (IC50 values ranging from 0.067 µM to over 40 µM) .

- Enzyme Inhibition : Pyrazole compounds have been identified as inhibitors of several key enzymes involved in cancer and inflammatory processes, such as Aurora-A kinase and cyclin-dependent kinases (CDKs) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine, and how can intermediates be characterized?

- Answer : The compound can be synthesized via multi-step protocols involving condensation of quinolin-6-amine with substituted pyrazole precursors. For example, analogous pyrazole derivatives are synthesized using Mannich reactions or reductive amination (as seen in 1,5-diarylpyrazole templates) . Key intermediates should be characterized via /-NMR, LC-MS, and IR spectroscopy to confirm regioselectivity and functional group integrity. Purity can be assessed using HPLC with UV detection at 254 nm .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- Answer : High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight and formula. -NMR can resolve proton environments (e.g., quinoline aromatic protons vs. pyrazole NH), while -NMR identifies carbonyl or sp-hybridized carbons. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How can researchers screen this compound for preliminary biological activity?

- Answer : Initial screens should focus on enzyme inhibition (e.g., kinases) or antimicrobial assays. For kinase inhibition, use ATP-binding assays with recombinant enzymes (IC determination). Antimicrobial activity can be tested via microdilution assays against Gram-positive/negative strains, with MIC values compared to controls like ciprofloxacin .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Answer : Employ statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce trial runs while maximizing interaction effects . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions for condensation steps .

Q. How should contradictory biological data (e.g., varying IC values across assays) be resolved?

- Answer : Contradictions may arise from assay-specific variables (e.g., pH, co-solvents). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Stability studies (e.g., LC-MS monitoring under assay conditions) can rule out compound degradation .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Answer : Synthesize analogs with modifications to the isopropyl group, quinoline substituents, or pyrazole ring. Use molecular docking to prioritize targets (e.g., quinoline interactions with hydrophobic kinase pockets). Correlate logP values (HPLC-derived) with cellular permeability to refine SAR .

Q. How can researchers address discrepancies in spectral data during structural elucidation?

- Answer : For ambiguous NMR signals, employ 2D techniques (HSQC, HMBC) to assign connectivity. If crystallography is impractical, compare experimental IR spectra with DFT-calculated vibrational modes .

Q. What methodologies are suitable for evaluating pharmacokinetic properties in preclinical studies?

- Answer : Use in vitro assays:

- Metabolic stability : Microsomal incubation with LC-MS quantification.

- Plasma protein binding : Ultrafiltration or equilibrium dialysis.

- Caco-2 permeability : Assess absorption potential.

In vivo, perform PK studies in rodent models with blood sampling at timed intervals .

Q. Methodological Resources

- Synthetic Optimization : Leverage computational tools like Gaussian or ORCA for transition state analysis .

- Data Analysis : Use software such as GraphPad Prism for dose-response curves and ANOVA for multi-group comparisons .

- Structural Validation : Access the Cambridge Structural Database (CSD) to compare crystallographic data of analogous compounds .

特性

IUPAC Name |

5-propan-2-yl-2-quinolin-6-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4/c1-10(2)14-9-15(16)19(18-14)12-5-6-13-11(8-12)4-3-7-17-13/h3-10H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUAVOBFNFAZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。